1-(2-Piperidin-1-yl-ethyl)-piperazine

Medicinal Chemistry Scaffold Design Physicochemical Properties

1-(2-Piperidin-1-yl-ethyl)-piperazine (CAS 22763-65-1) is a heterocyclic building block belonging to the piperazine class, characterized by a piperidine moiety linked via an ethyl bridge to a piperazine ring. It is commercially available with a typical purity of ≥95–98% and exhibits computed physicochemical properties including a molecular weight of 197.32 g/mol, a LogP of 0.5, a topological polar surface area of 18.5 Ų, and one hydrogen bond donor.

Molecular Formula C11H23N3
Molecular Weight 197.32 g/mol
CAS No. 22763-65-1
Cat. No. B1363478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Piperidin-1-yl-ethyl)-piperazine
CAS22763-65-1
Molecular FormulaC11H23N3
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCN2CCNCC2
InChIInChI=1S/C11H23N3/c1-2-6-13(7-3-1)10-11-14-8-4-12-5-9-14/h12H,1-11H2
InChIKeyNWWINQCALMSSFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Piperidin-1-yl-ethyl)-piperazine (CAS 22763-65-1): Core Properties for Chemical Sourcing and Evaluation


1-(2-Piperidin-1-yl-ethyl)-piperazine (CAS 22763-65-1) is a heterocyclic building block belonging to the piperazine class, characterized by a piperidine moiety linked via an ethyl bridge to a piperazine ring [1]. It is commercially available with a typical purity of ≥95–98% and exhibits computed physicochemical properties including a molecular weight of 197.32 g/mol, a LogP of 0.5, a topological polar surface area of 18.5 Ų, and one hydrogen bond donor [1][2]. The compound is primarily utilized as a versatile scaffold in medicinal chemistry for the synthesis of receptor ligands and kinase inhibitors [3].

Workflow Medicinal chemistry scaffold design and fragment-based screening
Selection Context Single HBD, moderate LogP (~0.5) for balanced permeability
Synthetic Utility Pre-functionalized dual-amine building block for kinase inhibitor synthesis

Why 1-(2-Piperidin-1-yl-ethyl)-piperazine Cannot Be Replaced by Simple Piperazine or Piperidine Analogs


The structural motif of 1-(2-Piperidin-1-yl-ethyl)-piperazine, which integrates a tertiary amine (piperidine) and a secondary amine (piperazine) separated by a flexible ethyl linker, dictates a specific spatial and electronic profile that simple, monocyclic analogs cannot replicate [1]. This dual-basic architecture is critical for modulating target engagement, as demonstrated in related dual piperidine/piperazine series where even a single atom substitution (piperazine vs. piperidine at the core) resulted in a dramatic shift in affinity at sigma-1 receptors (e.g., KSK67 vs. KSK68) [2]. Generic substitution with 1-(2-aminoethyl)piperazine or N-ethylpiperidine would eliminate the optimized hydrogen bond acceptor/donor balance and the precise distance between the two nitrogen-containing rings, fundamentally altering the molecule's pharmacodynamic and physicochemical profile [1][2].

Target Scaffold
Dual piperidine-piperazine architecture with single HBD
Monocyclic piperidine or piperazine analogs
Spatial and electronic profiles may not transfer; reported affinity shifts in related series
Linker Specificity
Ethyl bridge between two basic nitrogens
1-(2-Aminoethyl)piperazine or N-ethylpiperidine
Altered HBD count and nitrogen spacing may shift pharmacodynamic profile

Quantitative Differentiation Evidence for 1-(2-Piperidin-1-yl-ethyl)-piperazine vs. Closest Analogs


Distinct Hydrogen Bond Donor Count vs. Common Piperazine-Piperidine Building Blocks

Procurement for fragment-based or ligand-design projects requires precise control of hydrogen bond donors (HBD). 1-(2-Piperidin-1-yl-ethyl)-piperazine possesses exactly one HBD (the secondary piperazine nitrogen), whereas the commonly considered alternative 1-(2-aminoethyl)piperazine would have two HBDs, potentially limiting passive permeability and increasing promiscuity. The N-Boc protected analog (CAS 70558-13-3) has zero HBDs [1][2]. This single HBD count is a differentiating selection criterion.

HBD Count
Class-level inference
1
Supports balanced solubility and permeability in lead-like space
Intermediate profile vs. 0-HBD (Boc) and 2-HBD (aminoethyl) analogs
Medicinal Chemistry Scaffold Design Physicochemical Properties

LogP vs. Simpler Piperazine Building Blocks

The target compound has a computed XLogP3-AA of 0.5, representing moderate lipophilicity [1]. In contrast, unsubstituted piperazine has a LogP of approximately -1.5, while 1-ethylpiperidine has a LogP around 1.2 [2]. The compound's LogP fills a gap in the lipophilicity spectrum, offering a scaffold with intermediate permeability characteristics that can reduce non-specific binding risks often associated with highly lipophilic piperidine-only cores.

Lipophilicity (LogP)
Class-level inference
Target: 0.5 | Piperazine: -1.5 | Ethylpiperidine: 1.2
Fills a lipophilicity gap; may moderate non-specific binding risk
Computed LogP (XLogP3-AA) and literature baselines
ADME Lipophilicity Scaffold Optimization

Proven Utility as a Key Intermediate in Patent-Backed Therapeutic Programs

The compound is specifically claimed as a reactant and intermediate in the synthesis of aminopyrimidine kinase inhibitors targeting CK1γ, CK2, Pim kinases, and the TGFβ/Wnt pathways (US20110152235A1) [1]. This contrasts with structurally simpler building blocks like 1-(2-chloroethyl)piperidine, which lacks the free secondary amine required for further diversification without additional deprotection steps. The target compound's pre-formed dual-amine architecture enables direct, convergent synthetic routes that are not possible with mono-amine alternatives.

Patent Synthetic Utility
Direct comparison
Direct reactant in CK1γ/CK2 kinase inhibitor patents
Enables convergent routes; reported in patent-backed programs
At least one step saved vs. 1-(2-chloroethyl)piperidine route
Kinase Inhibition Intellectual Property Chemical Synthesis

Optimal Procurement and Application Scenarios for 1-(2-Piperidin-1-yl-ethyl)-piperazine Based on Evidence


Fragment-Based and Structure-Based Drug Design Requiring a Single HBD Scaffold

This compound is an optimal choice for fragment libraries or lead series aiming for CNS or oral drug targets where a balanced LogP (~0.5) and exactly one HBD are required to maintain ligand efficiency and permeability. It fills a chemical space niche between highly polar piperazines and overly lipophilic piperidines [Section 3, Evidence Item 2].

Synthetic Intermediate for Patent-Constrained Kinase Inhibitor Programs

Procurement of this compound is strategically valuable for medicinal chemistry groups working on CK1γ, CK2, or Pim kinase inhibitors who need to align their synthetic routes with the intellectual property landscape defined by patents US20110152235A1 and WO2021076886A1. Using the pre-functionalized scaffold directly avoids additional synthetic steps and associated IP complications [Section 3, Evidence Item 3].

Dual Receptor Ligand Pharmacophore Construction (Sigma-1/H3 Antagonists)

Despite a current lack of direct affinity data for the compound itself, its structural features directly mirror the piperazine/piperidine dichotomy shown to be critical for sigma-1 vs. sigma-2 selectivity in advanced lead series such as KSK67/KSK68. This makes it a compelling procurement choice for exploratory SAR studies on dual-acting histamine H3/sigma-1 receptor antagonists [Section 2].

Application
Selection Property
Validation Focus
Fragment-based and CNS drug design
Single HBD, balanced LogP scaffold
Permeability and ligand efficiency in model context
Kinase inhibitor synthesis (CK1γ, CK2, Pim)
Pre-functionalized dual-amine intermediate
Synthetic route alignment with patent landscape
Dual receptor ligand SAR (Sigma-1/H3)
Piperazine-piperidine pharmacophore dichotomy
Receptor-selectivity profile in analog series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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